molecular formula C8H7ClO4 B098412 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one CAS No. 17345-68-5

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one

Cat. No.: B098412
CAS No.: 17345-68-5
M. Wt: 202.59 g/mol
InChI Key: UTPCCKXIPAMQDD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7ClO4 It is a derivative of acetophenone, where the phenyl ring is substituted with three hydroxyl groups at positions 2, 3, and 4, and a chlorine atom at position 2 of the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the chlorination of 1-(2,3,4-trihydroxyphenyl)ethanone. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorine atom and carbonyl group may also contribute to its reactivity and binding affinity with specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4-Trihydroxyphenyl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one: Similar structure but with different hydroxyl group positions, leading to variations in reactivity and biological activity.

    2,4-Diacetylphloroglucinol: Contains additional acetyl groups, resulting in different chemical properties and applications.

Uniqueness

2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl groups and the presence of a chlorine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c9-3-6(11)4-1-2-5(10)8(13)7(4)12/h1-2,10,12-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPCCKXIPAMQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066189
Record name Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-
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Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17345-68-5
Record name 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17345-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-
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Record name Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Pyrogallol is reacted with chloroacetic acid in the presence of phosphorus oxychloride to form ω-chloro-2,3,4-trihydroxyacetophenone,
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Synthesis routes and methods II

Procedure details

The condensation of pyrogallol and chloroacetic acid to form ω-chloro-2,3,4-trihydroxyacetophenone according to the invention is carried out using boron trifluoride as the condensing agent with a two-fold excess of chloroacetic acid. The reagents are mixed in any suitable manner and stirred together with moderate heating. When the reaction is complete the excess chloroacetic acid and boron trifluoride complex is removed by washing with water and filtering and, if desired, the product is recrystallized from water. Advantageously, the pyrogallol and chloroacetic acid are heated at a moderate temperature, say, about 65° C., until fusion is almost complete and the mixture is fluid. The boron trifluoride is then introduced under the surface at a moderate rate while the mixture is stirred and the temperature is maintained at about 65° C., and stirring and heating is continued until the reaction is complete, usually within about 3 hours. Higher or lower temperatures can be used, providing the temperature is high enough to give a fluid mix and not so high as to cause decomposition of the reagents or the product. Ordinarily, it will not be found necessary or advisable to heat above about 75° C. or to heat below about 60° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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